methyl 4,13-dimethyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate
Overview
Description
Methyl 2,10-dimethyl-8-(trifluoromethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound is notable for its unique structure, which includes a trifluoromethyl group, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,10-dimethyl-8-(trifluoromethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyrimidine and pyrazole derivatives under controlled conditions. The reaction conditions often include the use of strong bases or acids as catalysts, and the reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,10-dimethyl-8-(trifluoromethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methyl 2,10-dimethyl-8-(trifluoromethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Material Science: Due to its unique photophysical properties, the compound is explored for use in optical applications, such as fluorophores .
Biological Research: The compound’s ability to inhibit specific enzymes makes it a valuable tool for studying cellular processes and signaling pathways .
Mechanism of Action
The mechanism of action of methyl 2,10-dimethyl-8-(trifluoromethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate involves its interaction with molecular targets such as CDK2/cyclin A2. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. This selective inhibition makes it a potential candidate for targeted cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar structural motifs and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their CDK2 inhibitory activity and potential anticancer properties .
Uniqueness
Methyl 2,10-dimethyl-8-(trifluoromethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature contributes to its superior pharmacokinetic properties and makes it a valuable compound for drug development .
Properties
IUPAC Name |
methyl 4,13-dimethyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O2/c1-6-4-9(14(15,16)17)19-11-10(6)12-18-7(2)5-8(13(22)23-3)21(12)20-11/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBGHBMDDTZDSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)C(=O)OC)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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